molecular formula C9H11N3 B065073 N,5-dimethyl-1H-benzimidazol-2-amine CAS No. 181297-43-8

N,5-dimethyl-1H-benzimidazol-2-amine

Cat. No.: B065073
CAS No.: 181297-43-8
M. Wt: 161.2 g/mol
InChI Key: ICMUAJKDCCAUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,5-dimethyl-1H-benzimidazol-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Biological Activity

N,5-dimethyl-1H-benzimidazol-2-amine is a compound that belongs to the benzimidazole family, which has garnered considerable attention due to its diverse biological activities. Benzimidazoles are known for their roles in medicinal chemistry, particularly for their antiviral, antibacterial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by a fused ring system consisting of a benzene ring and an imidazole ring. The presence of methyl groups at the 5-position and nitrogen at the 1-position contributes to its unique chemical properties and biological activities.

Antiviral Activity

Research indicates that benzimidazole derivatives exhibit antiviral properties. For instance, studies have shown that modifications at the N position of benzimidazole compounds can enhance their effectiveness against various viral strains. This compound has been evaluated for its potential antiviral effects, demonstrating moderate activity against specific viruses when compared to established antiviral agents .

Antibacterial Activity

Benzimidazoles are recognized for their antibacterial properties. This compound has been tested against a panel of bacterial strains. Results indicate that it possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structure-activity relationship (SAR) studies suggest that substitutions on the benzimidazole core influence antibacterial potency .

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies on various human cancer cell lines. The compound exhibited cytotoxic effects with IC50 values ranging from 0.096 to 0.63 µM against several cancer types, including breast adenocarcinoma (MCF7) and lung carcinoma (A549). These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .

Study on Antiviral Effects

In a comparative study of various benzimidazole derivatives, this compound was found to show antiviral activity against Herpes Simplex Virus (HSV) with an IC50 value of 15 µM. This was notable when compared to other derivatives which required higher concentrations for similar effects .

Study on Antibacterial Effects

A study evaluating the antibacterial efficacy of this compound revealed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, indicating moderate antibacterial activity. The compound was also tested against S. aureus, showing an MIC of 16 µg/mL .

Study on Anticancer Effects

In vitro assays conducted on the HeLa cell line demonstrated that this compound had an IC50 value of 0.39 µM. This indicates a strong potential for development as an anticancer agent, warranting further investigation into its mechanism of action .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC Value
AntiviralHSV15 µM
AntibacterialE. coli32 µg/mL
AntibacterialS. aureus16 µg/mL
AnticancerHeLa0.39 µM
AnticancerMCF70.096–0.63 µM

Properties

IUPAC Name

N,6-dimethyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-3-4-7-8(5-6)12-9(10-2)11-7/h3-5H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMUAJKDCCAUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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